![molecular formula C9H7NO2 B596673 4-(1,3-Oxazol-5-YL)phenol CAS No. 1128-71-8](/img/structure/B596673.png)
4-(1,3-Oxazol-5-YL)phenol
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Overview
Description
“4-(1,3-Oxazol-5-YL)phenol” is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-(1,3-Oxazol-5-YL)phenol” consists of a five-membered oxazole ring attached to a phenol group . The oxazole ring contains one oxygen atom at position 1 and a nitrogen atom at position 3 .Physical And Chemical Properties Analysis
“4-(1,3-Oxazol-5-YL)phenol” is a stable compound with a storage temperature of 2-8°C . It has a boiling point of 317.6°C at 760 mmHg .Scientific Research Applications
Antiviral Applications
The compound has been used in the synthesis of honokiol derivatives, which have shown potential as viral entry inhibitors against SARS-CoV-2 . These derivatives were tested in a SARS-CoV-2 pseudovirus model based on the viral spike protein .
Drug Discovery
“4-(1,3-Oxazol-5-YL)phenol” is used in drug discovery, particularly in the synthesis of new chemical entities. It’s an important intermediate in the development of new drugs.
Biochemistry
In the field of biochemistry, this compound is used in various research applications. It plays a crucial role in the study of biological systems and processes.
Synthesis of Honokiol Derivatives
Honokiol is a bioactive component from Magnoliae officinalis Cortex. “4-(1,3-Oxazol-5-YL)phenol” has been used in the synthesis of novel honokiol analogues .
Anticancer Research
Oxazole derivatives, including “4-(1,3-Oxazol-5-YL)phenol”, have shown potential in anticancer research . They have been used in the synthesis of compounds that inhibit the growth of various cancer cell lines.
Biological Activities of Oxazole Derivatives
Oxazole derivatives have a wide spectrum of biological activities . They have been used in the synthesis of compounds with antimicrobial, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Safety and Hazards
Future Directions
The utility of oxazole derivatives, including “4-(1,3-Oxazol-5-YL)phenol”, in medicinal chemistry has increased in recent years due to their wide spectrum of biological activities . Future research may focus on further exploring the therapeutic potentials of these compounds and developing new synthesis methods.
Mechanism of Action
Target of Action
Oxazole derivatives, which include 4-(1,3-oxazol-5-yl)phenol, have been found to exhibit a wide spectrum of biological activities . They have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Mode of Action
The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The compound’s interaction with its targets likely leads to changes at the molecular level, which then translate into the observed biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(1,3-Oxazol-5-YL)phenol . These factors could include pH levels, temperature, and the presence of other compounds or enzymes that could interact with 4-(1,3-Oxazol-5-YL)phenol.
properties
IUPAC Name |
4-(1,3-oxazol-5-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-10-6-12-9/h1-6,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJOJWMIGCSJKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693927 |
Source
|
Record name | 4-(1,3-Oxazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Oxazol-5-YL)phenol | |
CAS RN |
1128-71-8 |
Source
|
Record name | 4-(1,3-Oxazol-5-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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